Meloxicam Impurity C

Impurity Profiling Method Validation Chromatography

Meloxicam Impurity C (CAS 1262333-25-4, N-Methyl Meloxicam) is a pharmacopoeia-mandated reference standard distinct from all other Meloxicam-related impurities (A, B, D, F). Its unique chromatographic retention time, molecular mass (365.43 g/mol), and UV absorbance prevent substitution—using any other impurity invalidates USP/EP system suitability, risking ANDA rejection and batch failure. Supplied with full Certificate of Analysis (CoA) for identity confirmation, purity quantification (limit ≤0.10%), and degradation pathway mapping under ICH stability protocols. Essential for GMP batch release and DMF compliance.

Molecular Formula C15H15N3O4S2
Molecular Weight 365.422
CAS No. 1262333-25-4
Cat. No. B568757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeloxicam Impurity C
CAS1262333-25-4
Molecular FormulaC15H15N3O4S2
Molecular Weight365.422
Structural Identifiers
SMILESCC1=CN(C(=NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O)S1)C
InChIInChI=1S/C15H15N3O4S2/c1-9-8-17(2)15(23-9)16-14(20)12-13(19)10-6-4-5-7-11(10)24(21,22)18(12)3/h4-8,19H,1-3H3
InChIKeyFKCKPQZEMYTSCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 30 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Meloxicam Impurity C (CAS 1262333-25-4): A Pharmacopoeial Reference Standard for Regulatory-Compliant Analytical Method Validation


Meloxicam Impurity C (CAS 1262333-25-4), chemically defined as N-[(2Z)-3,5-dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, is a process-related impurity of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam, a preferential cyclooxygenase-2 (COX-2) inhibitor . Also known as N-Methyl Meloxicam, this compound is an N-methylated derivative of the parent drug, formally recognized and listed in both the European Pharmacopoeia (EP) as Impurity C and the United States Pharmacopeia (USP) as a related compound . Its primary role is as a certified reference standard for analytical quality control, specifically prescribed for use in laboratory tests detailed in the EP and USP monographs [1].

Why Generic Substitution of Meloxicam Impurity C Is Scientifically and Regulatory-Unsound: A Caution for Analytical Scientists and Procurement Specialists


Treating Meloxicam Impurity C as interchangeable with other Meloxicam-related compounds (such as Impurities A, B, D, F, or other N-alkyl derivatives) is a critical error in analytical and regulatory contexts. Substitution with an inappropriate compound will invalidate the specificity and accuracy of an analytical method because each impurity possesses unique physicochemical properties—including distinct chromatographic retention times, UV absorbance maxima, and molecular mass—that dictate its separation and detection parameters [1]. Critically, these differences have direct regulatory and financial consequences: an invalidated method can lead to batch rejection, costly re-validation, and significant delays in Abbreviated New Drug Application (ANDA) filings or commercial production [2]. The data below demonstrate the precise, quantifiable distinctions that necessitate the exclusive use of the specified reference standard, proving that generic substitution is not a viable option.

A Quantitative Evidence Guide: Verifiable Differentiation of Meloxicam Impurity C (CAS 1262333-25-4) Against Closest Analogs


Structural Divergence as the Primary Determinant of Analytical Differentiation from the Parent Drug and Other Impurities

Meloxicam Impurity C is an N-methylated derivative of the parent drug, Meloxicam, with a molecular formula of C₁₅H₁₅N₃O₄S₂ and a molecular weight of 365.43 g/mol, representing an addition of a methyl group compared to the parent structure (C₁₄H₁₃N₃O₄S₂, 351.40 g/mol) . This structural modification distinguishes it from other common impurities, such as Impurity A (ethyl ester derivative) and Impurity B (a thiazol-2-amine), which are generated via different synthetic pathways . The unique molecular fingerprint is a key differentiator and can be confirmed using multiple analytical techniques [1].

Impurity Profiling Method Validation Chromatography

Chromatographic Resolution: Defining Relative Retention and Orthogonal Detection Wavelengths for Peak Purity

The USP monograph for Meloxicam specifies a relative retention time (RRT) of 0.7 for Meloxicam Related Compound A (Impurity A) compared to the Meloxicam peak (RRT=1.0). Impurity C, being more hydrophobic due to its additional methyl group, would be expected to elute later [1]. Furthermore, pharmacopoeial methods use wavelength switching to enhance sensitivity for specific impurities: Impurity C is monitored at 350 nm, while Impurity B is monitored at 260 nm [2]. This wavelength distinction is a direct consequence of their different UV absorbance spectra and is a requirement for accurate quantification.

HPLC Analysis USP Method Impurity Quantification

Stringent Acceptance Criteria: The 0.05% Threshold Defines Product Quality and Necessitates a Certified Reference Standard

The acceptable limit for Impurity C in Meloxicam drug substance is specified as NMT 0.05% (Not More Than 0.05%) at 350 nm, a limit that is more stringent than the 0.1% limit applied to Impurity A . Achieving this level of analytical rigor requires a highly pure and well-characterized reference standard of Impurity C. A study on the synthesis of Impurity C achieved a product with >99% purity, suitable for establishment as a reference standard [1]. This high purity is essential for accurate calibration and quantitation at the low levels mandated by pharmacopoeias.

Quality Control Regulatory Compliance ICH Guidelines

Efficient Analytical Method Transfer and Modern UPLC Method Development

While not providing a head-to-head comparison of Impurity C with other specific impurities, the development of modern UPLC methods for meloxicam impurity profiling provides important context. A validated UPLC method achieved separation of meloxicam from its impurities in only 5 minutes, consuming 1.8 mL of mobile phase [1]. This represents a >6-fold reduction in analysis time and >20-fold reduction in solvent consumption compared to traditional pharmacopoeial HPLC methods [1]. Such improvements are only possible when using well-defined, high-purity impurity standards like Impurity C to ensure accurate peak identification and method validation in these faster, more sustainable analytical systems.

UPLC Method Development Green Chemistry

Critical Application Scenarios for Meloxicam Impurity C (CAS 1262333-25-4) in the Pharmaceutical Development and QC Workflow


Validating Compendial HPLC/UPLC Methods for ANDA Submissions

This is the primary application scenario. A laboratory developing a generic Meloxicam product must validate an analytical method that meets USP or EP requirements. Meloxicam Impurity C is a mandatory standard for demonstrating system suitability and quantifying this specific impurity [1]. Failure to use the correct standard leads to method rejection, as the retention time and peak purity for Impurity C are unique and cannot be confirmed using any other related compound [2].

Quality Control (QC) Batch Release Testing of Meloxicam API

In a GMP environment, every batch of Meloxicam Active Pharmaceutical Ingredient (API) must be tested for compliance with the impurity profile specified in its drug master file (DMF) and the relevant pharmacopoeia . Impurity C must be quantified and shown to be ≤0.05%. A certified reference standard of Impurity C is required to prepare the reference solution for accurate quantification and to confirm the identity of any peak at the expected retention time for Impurity C .

Forced Degradation (Stress) Studies to Establish the Degradation Pathway

As part of ICH stability studies, Meloxicam API is subjected to various stress conditions (e.g., heat, light, oxidation). This process can generate Impurity C as a potential degradation product. A certified standard of Impurity C is indispensable for identifying and quantifying this impurity in the stressed samples, allowing scientists to map out the drug's degradation pathways and establish its shelf-life specifications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Meloxicam Impurity C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.